
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a pentyloxy group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(pentyloxy)ethyl-3-methylbenzene. This can be achieved through the reaction of 1-(pentyloxy)ethyl-3-methylbenzene with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.
Elimination: Alkenes such as 1-(pentyloxy)ethyl-3-methylbenzene.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the pentyloxy group.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and pentyloxy group play crucial roles in determining the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-cyclohexylbenzene
Comparison: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is unique due to the presence of the methyl group at the 3-position of the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.
Eigenschaften
Molekularformel |
C14H21BrO |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
1-(2-bromo-1-pentoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-4-5-9-16-14(11-15)13-8-6-7-12(2)10-13/h6-8,10,14H,3-5,9,11H2,1-2H3 |
InChI-Schlüssel |
YBMRUVXBXFXRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(CBr)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


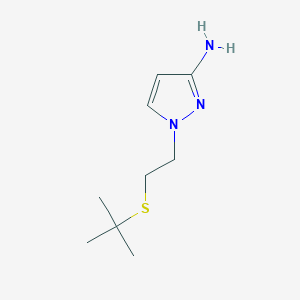
![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)


![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
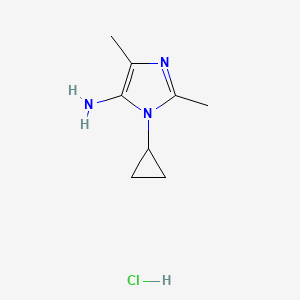
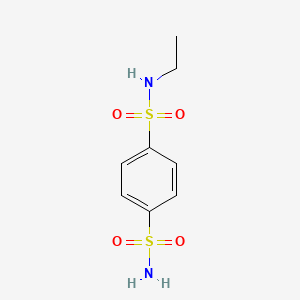
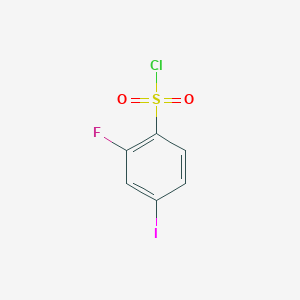
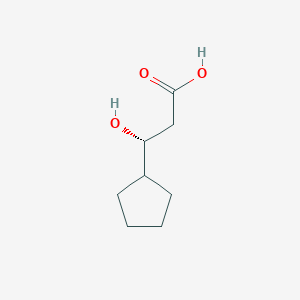


![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)


